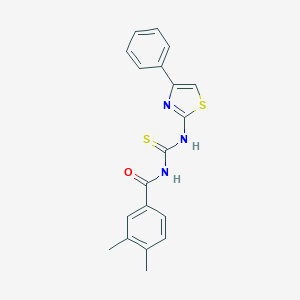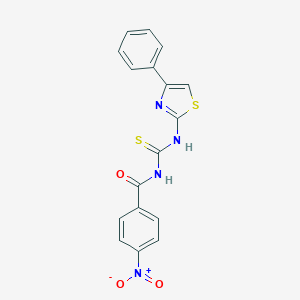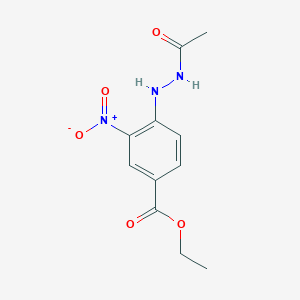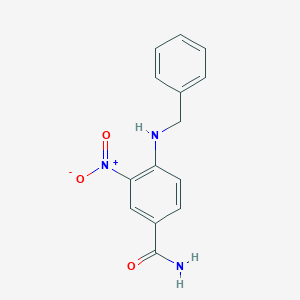
1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-phenylthiazol-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
化学反应分析
Types of Reactions
1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety would yield sulfonyl derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials.
作用机制
The mechanism of action of 1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiourea moieties could play a crucial role in binding to the target site, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 1-(3,4-Dimethyl-benzoyl)-3-(4-methyl-thiazol-2-yl)-thiourea
- 1-(3,4-Dimethyl-benzoyl)-3-(4-ethyl-thiazol-2-yl)-thiourea
- 1-(3,4-Dimethyl-benzoyl)-3-(4-phenyl-thiazol-2-yl)-urea
Uniqueness
1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA is unique due to the presence of both the thiazole and thiourea moieties, which can impart distinct chemical and biological properties. The specific substitution pattern on the benzoyl and thiazole rings can also influence its reactivity and interactions with molecular targets.
属性
分子式 |
C19H17N3OS2 |
|---|---|
分子量 |
367.5g/mol |
IUPAC 名称 |
3,4-dimethyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H17N3OS2/c1-12-8-9-15(10-13(12)2)17(23)21-18(24)22-19-20-16(11-25-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,20,21,22,23,24) |
InChI 键 |
IOQIRXNUKWDXQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3)C |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-{4-nitrobenzoyl}thiourea](/img/structure/B410004.png)

![4-nitro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B410006.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-{4-nitrobenzoyl}thiourea](/img/structure/B410008.png)
![N-{4-nitrobenzoyl}-N'-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410010.png)
![N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-4-nitrobenzamide](/img/structure/B410012.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-nitrobenzamide](/img/structure/B410015.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea](/img/structure/B410016.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea](/img/structure/B410022.png)
![ethyl 4-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-3-nitrobenzoate](/img/structure/B410023.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-{4-nitrobenzoyl}thiourea](/img/structure/B410024.png)
![4-[(2,5-Dioxo-1-pyrrolidinyl)amino]-3-nitrobenzonitrile](/img/structure/B410026.png)
